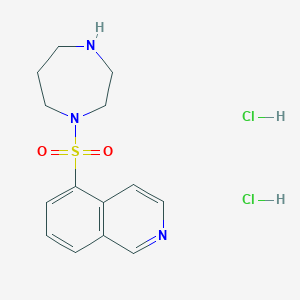

5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride

描述

奈普拉霉素A是一种天然存在的腺苷环戊烯基类似物。它最初是从微生物Ampullariella regularis的培养滤液中分离出来的。 尽管其抗菌和抗真菌活性很小,但奈普拉霉素A对培养的淋巴瘤细胞表现出明显的细胞毒性,并且在小鼠体内具有显著的抗肿瘤活性 .

准备方法

化学反应分析

奈普拉霉素A经历各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括二甲基甲基膦酸锂、苯甲酰氯和硼氢化钠。 从这些反应中形成的主要产物包括半缩酮、无环二苯甲酸酯和二酮膦酸酯 .

科学研究应用

Neurology and Neuroscience

Fasudil has shown promise in treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) , Parkinson’s disease , and dementia . Its mechanism involves the inhibition of Rho kinase (ROCK), which plays a crucial role in neuronal survival and function. Preclinical studies indicate that oral administration of Fasudil is well tolerated and demonstrates good bioavailability of its active metabolite, hydroxyfasudil.

Ophthalmology

In the field of ophthalmology, Fasudil has been investigated for its potential in treating glaucoma . Research has focused on enhancing ocular absorption through nanoparticle-based delivery systems. These systems have shown improved permeation across the cornea compared to traditional formulations, indicating a promising avenue for glaucoma management.

Pharmacology

Fasudil acts as a potent inhibitor of various kinases including ROCK-II, PKA, PKG, PKC, and MLCK. Its inhibitory effects on contractile responses in vascular smooth muscle cells make it a candidate for treating conditions characterized by excessive vasoconstriction . Clinical trials have demonstrated its efficacy in managing pulmonary hypertension , where it significantly improves patient symptoms and exercise capacity.

Cardiology

The application of Fasudil in cardiology primarily revolves around its ability to alleviate pulmonary arterial hypertension. Clinical studies have shown that intravenous administration can lead to substantial improvements in hemodynamic parameters and overall patient wellbeing.

作用机制

奈普拉霉素A通过抑制S-腺苷同型半胱氨酸水解酶发挥作用,该酶参与S-腺苷同型半胱氨酸的可逆水合为腺苷和同型半胱氨酸。 这种抑制会导致S-腺苷同型半胱氨酸的积累,进而抑制甲基转移酶,破坏各种生化途径 . 奈普拉霉素A衍生物还抑制cccDNA中的乙型肝炎病毒RNA表达 .

相似化合物的比较

奈普拉霉素A类似于其他碳环腺苷类似物,例如阿里司他霉素和3-脱氮奈普拉霉素A。 这些化合物具有类似的作用机制,并已显示出明显的抗病毒、抗寄生虫和抗癌特性 . 奈普拉霉素A在其对S-腺苷同型半胱氨酸水解酶的强效抑制以及对乙型肝炎病毒复制的选择性抑制方面是独特的 .

生物活性

5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline dihydrochloride, also known as Fasudil dihydrochloride, is a compound with significant biological activity primarily attributed to its role as a Rho-kinase inhibitor. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical and Physical Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H19Cl2N3O2S |

| Molecular Weight | 327.83 g/mol |

| CAS Number | 105628-07-7 |

| Solubility | High solubility in water |

| BBB Permeability | Yes |

Fasudil acts primarily by inhibiting Rho-associated protein kinases (ROCK1 and ROCK2), which play a critical role in various cellular processes including contraction, motility, and proliferation. The inhibition of these kinases leads to:

- Vasodilation : By relaxing smooth muscle cells in blood vessels.

- Increased Barrier Function : Enhancing the integrity of endothelial barriers, which is crucial in conditions like edema.

- Antiproliferative Effects : Reducing cell proliferation in various cancer cell lines.

Anticancer Activity

Fasudil has demonstrated notable anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including lymphoma cells. The compound's ability to inhibit ROCK pathways is linked to its capacity to suppress tumor growth and metastasis.

Neuroprotective Effects

Research indicates that Fasudil may possess neuroprotective properties. It has been observed to improve outcomes in models of cerebral ischemia by reducing neuronal apoptosis and inflammation. This suggests potential therapeutic applications in stroke and neurodegenerative diseases.

Antimicrobial Activity

While primarily noted for its effects on cancer and vascular biology, some derivatives of the compound have shown antimicrobial properties. In vitro studies have indicated moderate antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, suggesting a broader spectrum of biological activity that merits further investigation.

Case Studies and Research Findings

- Cardioprotective Effects : In animal models, Fasudil has been shown to exert cardioprotective effects during ischemia-reperfusion injury. The compound improved cardiac function and reduced infarct size significantly compared to control groups.

- Cerebral Ischemia Model : A study demonstrated that treatment with Fasudil significantly improved neurological scores and reduced brain edema in a rat model of cerebral ischemia . This highlights its potential use in acute stroke interventions.

- Cancer Treatment : In vitro studies involving human cancer cell lines showed that Fasudil inhibited cell growth and induced apoptosis through the modulation of the ROCK signaling pathway. This was particularly evident in lymphoma cells where IC50 values were significantly lower than those for standard chemotherapeutics .

属性

IUPAC Name |

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S.2ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;;/h1,3-5,7,11,15H,2,6,8-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXXIYDYFSNHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880058 | |

| Record name | HA 1077 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203911-27-7 | |

| Record name | HA 1077 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of HA-1077?

A: HA-1077 is a potent and selective inhibitor of Rho-associated protein kinases (ROCKs), specifically ROCK1 and ROCK2. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does HA-1077 interact with ROCKs?

A: While the precise binding mechanism of HA-1077 to ROCKs hasn't been fully elucidated in the provided research, it's known to competitively inhibit the kinase activity of ROCKs, preventing the phosphorylation of downstream targets. [, , ]

Q3: What are the downstream effects of ROCK inhibition by HA-1077?

A3: ROCK inhibition by HA-1077 leads to a variety of downstream effects, primarily related to the actin cytoskeleton. These include:

- Reduced myosin light chain (MLC) phosphorylation: This leads to decreased actomyosin contractility and relaxation of smooth muscle cells. [, , , , , ]

- Suppressed stress fiber formation: HA-1077 disrupts the formation of actin stress fibers, leading to changes in cell morphology and reduced cell migration. [, , , ]

- Inhibition of focal adhesion assembly: ROCK inhibition affects the formation and turnover of focal adhesions, further impacting cell adhesion and migration. [, , ]

- Modulation of gene expression: HA-1077 can influence gene expression, particularly of genes involved in apoptosis and cell survival. [, ]

Q4: What are the functional consequences of HA-1077's effects on the actin cytoskeleton?

A4: By impacting the actin cytoskeleton, HA-1077 demonstrates a range of effects on cellular processes, including:

- Reduced smooth muscle contraction: This has implications for conditions like hypertension, vasospasm, and bladder dysfunction. [, , , , , ]

- Inhibition of cell migration and invasion: This is relevant to cancer research, as it suggests HA-1077 could potentially limit tumor cell metastasis. [, , , , ]

- Promotion of neurite outgrowth: This suggests potential applications in neurodegenerative diseases. [, , ]

- Modulation of endothelial permeability: This has implications for inflammation and vascular diseases. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。